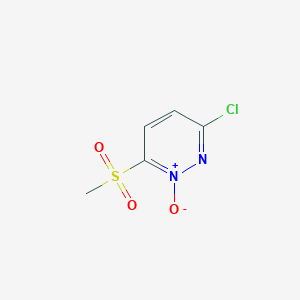
Pyridazine, 3-chloro-6-(methylsulfonyl)-, 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridazine, 3-chloro-6-(methylsulfonyl)-, 1-oxide is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 2. The presence of a chlorine atom at position 3 and a methylsulfonyl group at position 6, along with an oxide group, makes this compound unique and of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridazine, 3-chloro-6-(methylsulfonyl)-, 1-oxide typically involves the functionalization of the pyridazine scaffold. One common method includes the use of 3,6-dichloropyridazine as a starting material.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions using readily available starting materials. The process may include steps such as chlorination, sulfonylation, and oxidation under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Pyridazine, 3-chloro-6-(methylsulfonyl)-, 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include lithium diisopropylamide (LDA) for lithiation, methylsulfonyl chloride for sulfonylation, and various oxidizing agents for oxidation reactions. Reaction conditions typically involve low temperatures for lithiation and controlled environments for sulfonylation and oxidation .
Major Products Formed
The major products formed from these reactions include various substituted pyridazines with different functional groups, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
Pyridazine, 3-chloro-6-(methylsulfonyl)-, 1-oxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Pyridazine, 3-chloro-6-(methylsulfonyl)-, 1-oxide involves its interaction with specific molecular targets and pathways. The presence of the methylsulfonyl group and the oxide group allows the compound to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chlorinated and sulfonylated pyridazines, such as:
- 3-chloro-6-(methylthio)pyridazine
- 3,6-dichloropyridazine
- 3-chloro-6-(4-chlorophenyl)pyridazine
Uniqueness
What sets Pyridazine, 3-chloro-6-(methylsulfonyl)-, 1-oxide apart is the combination of the methylsulfonyl group and the oxide group, which imparts unique chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
61821-95-2 |
|---|---|
Molecular Formula |
C5H5ClN2O3S |
Molecular Weight |
208.62 g/mol |
IUPAC Name |
3-chloro-6-methylsulfonyl-1-oxidopyridazin-1-ium |
InChI |
InChI=1S/C5H5ClN2O3S/c1-12(10,11)5-3-2-4(6)7-8(5)9/h2-3H,1H3 |
InChI Key |
FIXQKDLJCLDDKW-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=[N+](N=C(C=C1)Cl)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Carbamic acid, ethyl-, [[3-chloro-4-[(2-chloro-4-nitrophenyl)azo]phenyl]imino]di-2,1-ethanediyl ester](/img/structure/B14545482.png)
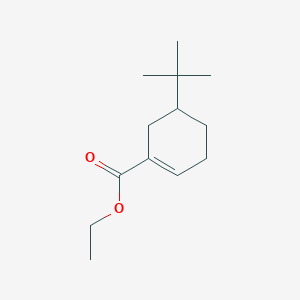
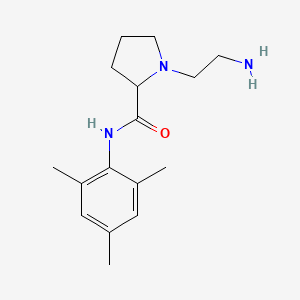
![3-[(4-Methoxyphenyl)(phenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14545500.png)

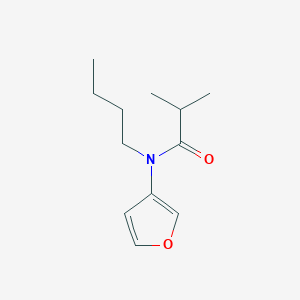
![4-{(E)-[(4-Ethenylphenyl)imino]methyl}benzonitrile](/img/structure/B14545511.png)
![N-[1-Methyl-1-(piperidin-1-yl)-1,3-dihydro-2H-inden-2-ylidene]hydroxylamine](/img/structure/B14545514.png)
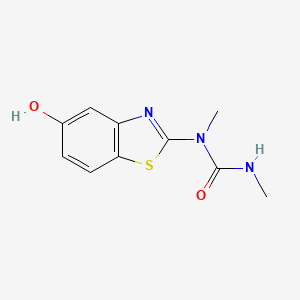

![4-Chloro-N-{2-[2-(morpholin-4-yl)ethanesulfinyl]phenyl}benzamide](/img/structure/B14545531.png)
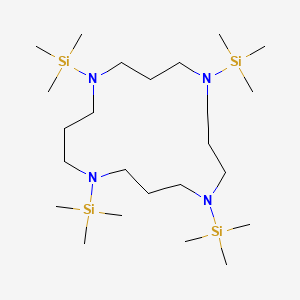
![Propanedinitrile, [2-(3-oxo-3-phenylpropyl)cyclohexylidene]-](/img/structure/B14545542.png)
